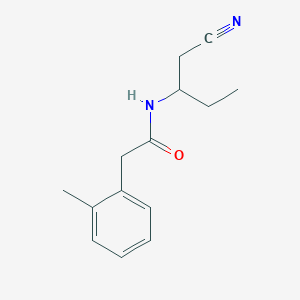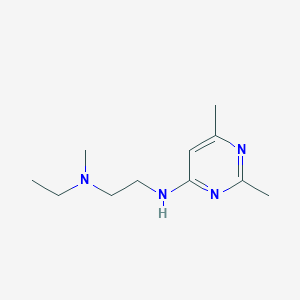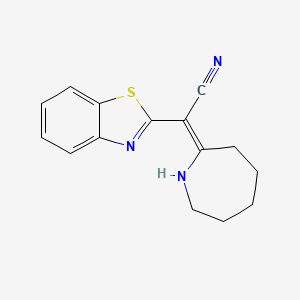
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has recently gained popularity in the research community due to its potential therapeutic applications.
Mécanisme D'action
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have anti-inflammatory properties and to modulate immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. It is also relatively stable and easy to handle. However, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several limitations, including its potential for abuse and its lack of selectivity for other cannabinoid receptors.
Orientations Futures
There are several future directions for research on N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including the investigation of its potential use in the treatment of various medical conditions, the development of more selective analogs, and the exploration of its effects on other physiological processes. Further research is also needed to better understand the potential risks associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide, including its potential for abuse and its impact on long-term health outcomes.
In conclusion, N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide is a synthetic cannabinoid that has potential therapeutic applications. It has been extensively studied in the field of cannabinoid research and has been shown to have a wide range of biochemical and physiological effects. While N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has several advantages for lab experiments, it also has several limitations that need to be considered. Further research is needed to better understand the potential risks and benefits associated with N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide and to explore its potential use in the treatment of various medical conditions.
Méthodes De Synthèse
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide can be synthesized using a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The resulting compound is then reacted with N-cyanobutylamine in the presence of a catalytic amount of triethylamine to yield N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide.
Applications De Recherche Scientifique
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has been studied extensively in the field of cannabinoid research due to its potential therapeutic applications. It has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in numerous physiological processes such as pain sensation, appetite regulation, and immune function. N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-13(8-9-15)16-14(17)10-12-7-5-4-6-11(12)2/h4-7,13H,3,8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOZURMDIIAHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-2-(2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)


![1-cyclohexyl-3-[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B7555777.png)
![N-[(3-chloro-4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B7555780.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)


![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)